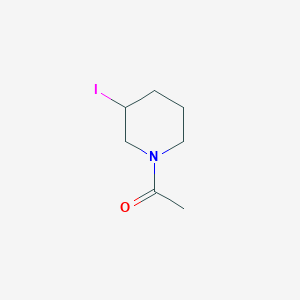

![molecular formula C20H14ClNO2 B2873782 1-(4-Chlorobenzoyl)-2,3-dihydrobenzo[g]quinolin-4-one CAS No. 312742-12-4](/img/structure/B2873782.png)

1-(4-Chlorobenzoyl)-2,3-dihydrobenzo[g]quinolin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

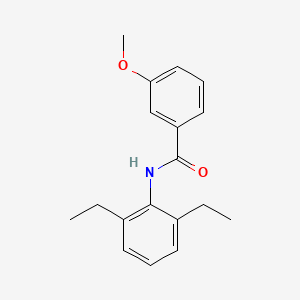

Descripción

Synthesis Analysis

Quinazolin-4(1H)-ones can be synthesized via amination and annulation of benzamides and amidines. This process involves a highly efficient copper-mediated tandem C(sp2)–H amination and annulation .Chemical Reactions Analysis

The chemical reactions involving quinazolin-4(1H)-ones are diverse. For instance, they can be synthesized via amination and annulation of benzamides and amidines . Other synthetic methods involve the use of a metal catalyst .Aplicaciones Científicas De Investigación

Regioselective Nucleophilic Substitution

One study focused on the regioselective nucleophilic substitution reactions of dichlorobenzoquinoline derivatives, leading to a variety of compounds with potential applications in developing pharmaceuticals and materials with unique properties (Ismail & Abass, 2001).

Antineoplastic Activity Exploration

Another research explored the synthesis of 3,4-dihydrobenzoquinoline derivatives, highlighting the potential antineoplastic (anti-cancer) activities of these compounds, which could open new avenues for cancer treatment (Castro-Castillo et al., 2017).

Efficient Synthesis Methods

Research on the synthesis of 3-carbonyl-quinolin-4(1H)-ones through Cu-catalyzed aza-Michael addition has demonstrated an efficient one-pot process, offering a versatile approach to creating a wide range of quinoline derivatives. This method emphasizes good yields, mild reaction conditions, and the potential for high throughput production (Kang et al., 2018).

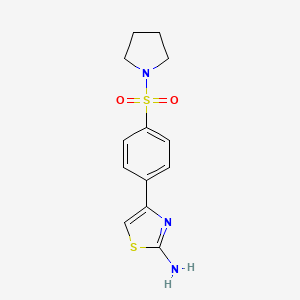

Novel Enzymatic Enhancers

Substituted quinolinones have been synthesized and identified as novel enzymatic enhancers, particularly for α-amylase, suggesting potential applications in medical and industrial biotechnology to improve enzyme efficiency (Abass, 2007).

Catalyst Development

The preparation of pincer-functionalized quinoline ruthenium catalysts for ketone reduction is another significant application, highlighting the role of these compounds in facilitating chemical transformations crucial for synthetic chemistry and pharmaceutical manufacturing (Facchetti et al., 2016).

Mecanismo De Acción

Target of Action

Quinoline derivatives, a class of compounds to which this molecule belongs, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibition of enzyme activity or modulation of receptor function .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

Quinoline derivatives are generally well-absorbed and widely distributed in the body, and they are metabolized primarily in the liver .

Result of Action

It has been reported that a similar compound, quinolin-8-yl 4-chlorobenzoate, exhibited low activity against hop-92 and ekvx non-small-cell lung and uo-31 renal cancer cell lines .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of quinoline derivatives .

Propiedades

IUPAC Name |

1-(4-chlorobenzoyl)-2,3-dihydrobenzo[g]quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClNO2/c21-16-7-5-13(6-8-16)20(24)22-10-9-19(23)17-11-14-3-1-2-4-15(14)12-18(17)22/h1-8,11-12H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAGPERBEPLUXOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC3=CC=CC=C3C=C2C1=O)C(=O)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-N-[2-(pyrrolidin-1-yl)ethyl]butanamide dihydrochloride](/img/structure/B2873703.png)

![3,6-dichloro-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2873706.png)

![N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2873708.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[(1H-indol-2-yl)methyl]propanamide](/img/structure/B2873714.png)

![7-amino-2-ethyl-4-[(2-fluorophenyl)methyl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2873716.png)

![8-(tert-butyl)-6-oxo-N-(4-(trifluoromethoxy)phenyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2873717.png)

![1-(2,3-Dihydroindol-1-yl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2873720.png)

![N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2873721.png)